molecular formula C14H12Cl2N2O2S B5815054 (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

Cat. No.: B5815054
M. Wt: 343.2 g/mol
InChI Key: CUHFGIODLPWTBZ-KPKJPENVSA-N
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Description

(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazole ring, a morpholine ring, and a dichlorophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c15-10-2-1-9(11(16)8-10)7-12-13(19)17-14(21-12)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFGIODLPWTBZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole and morpholine rings.

    Morpholine derivatives: Compounds containing the morpholine ring but different substituents.

    Thiazole derivatives: Compounds with the thiazole ring but different functional groups.

Uniqueness

(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

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